1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine

T-type calcium channel Cav3.1 pyrazolylmethylamine-piperazine

The compound 1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine (CAS 1460034-49-4; MF C12H22N4; MW 222.33 g/mol) is a synthetic small molecule that incorporates a 1-isopropyl-3-methylpyrazole pharmacophore linked via a methylene bridge to a piperazine moiety. It falls within the scope of pyrazolylmethylamine-piperazine derivatives disclosed in patent US 8,299,072 as T-type calcium channel modulators.

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
Cat. No. B12646881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine
Molecular FormulaC12H22N4
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CN2CCNCC2)C(C)C
InChIInChI=1S/C12H22N4/c1-10(2)16-12(8-11(3)14-16)9-15-6-4-13-5-7-15/h8,10,13H,4-7,9H2,1-3H3
InChIKeyIDCIRESVGHHPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[[3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine – Chemical Identity & Core Procurement Context


The compound 1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine (CAS 1460034-49-4; MF C12H22N4; MW 222.33 g/mol) is a synthetic small molecule that incorporates a 1-isopropyl-3-methylpyrazole pharmacophore linked via a methylene bridge to a piperazine moiety [1]. It falls within the scope of pyrazolylmethylamine-piperazine derivatives disclosed in patent US 8,299,072 as T-type calcium channel modulators [2]. Characterized by a calculated logP of approximately 0.6, the compound exhibits moderate lipophilicity consistent with CNS drug-like space [1].

Why Generic Substitution Is Not Advisable for 1-[[3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine


Within the pyrazolylmethylamine-piperazine series, even minor alterations to the pyrazole substitution pattern or the linker can drastically alter T-type calcium channel subtype selectivity and functional activity. The patent families covering this scaffold demonstrate that the combination of an isopropyl group at the pyrazole N1 position and a methylene-piperazine tail is a non-obvious arrangement associated with a specific calcium channel modulation profile that cannot be assumed for other regioisomers or homologs [1]. Without direct comparative data, procuring an alternative pyrazole-piperazine derivative carries the risk of introducing an unknown selectivity shift, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 1-[[3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine


T-Type Calcium Channel Modulation: Class-Level Inference from Patent Disclosure

The compound is encompassed by the generic formula in US Patent 8,299,072, which claims pyrazolylmethylamine-piperazine derivatives as T-type calcium channel modulators. While potency values for the exact compound are not publicly disclosed, the patent exemplifies structurally related piperazines with T-type antagonistic activity. This provides a class-level inference that the target compound is a T-type calcium channel modulator, distinguishing it from piperazine derivatives targeting other ion channels (e.g., dopaminergic or serotonergic piperazines) [1].

T-type calcium channel Cav3.1 pyrazolylmethylamine-piperazine

Recommended Application Scenarios for 1-[[3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine


T-Type Calcium Channel Modulator Screening and Tool Compound Development

Based on the patent-class association, this compound can serve as a starting point or reference ligand for screening assays targeting T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) in recombinant cell lines or native tissues. Its defined pyrazole-piperazine architecture facilitates structure-activity relationship (SAR) expansion around the N1-isopropyl and C3-methyl substituents [1].

Chemical Probe Design for Neuropathic Pain or Epilepsy Research

Given the therapeutic indication of T-type calcium channel blockers in neuropathic pain, epilepsy, and essential tremor, the compound may be evaluated in in vitro electrophysiology models to establish a selectivity fingerprint against other voltage-gated calcium channels [2].

Medicinal Chemistry Scaffold Optimization

The compound’s moderate logP (~0.6) and low molecular weight (222.33 g/mol) make it an attractive baseline scaffold for lead optimization programs aiming to enhance metabolic stability or CNS penetration while maintaining T-type channel occupancy [1][2].

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